![molecular formula C21H21N5O2 B5528139 4-tert-Butyl-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide](/img/structure/B5528139.png)
4-tert-Butyl-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide is a complex organic compound with a unique structure that combines a benzimidazole moiety with a furazan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.
Introduction of the Furazan Ring: The furazan ring can be introduced through a nitration reaction followed by cyclization.
Coupling of the Benzimidazole and Furazan Units: This step involves the coupling of the benzimidazole and furazan units through a suitable linker, such as an amide bond.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and furazan rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
4-tert-Butyl-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may interact with enzymes or receptors, while the furazan ring may contribute to the compound’s overall reactivity and stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the tert-butyl and benzimidazole moieties but differs in the presence of a pyrazole ring instead of a furazan ring.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound has a similar tert-butyl group and benzimidazole core but includes a pyrazole ring and a different linker.
Uniqueness
4-tert-Butyl-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide is unique due to the combination of the benzimidazole and furazan rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-21(2,3)14-11-9-13(10-12-14)20(27)23-18-17(24-28-25-18)19-22-15-7-5-6-8-16(15)26(19)4/h5-12H,1-4H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXSKNTUVDGHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
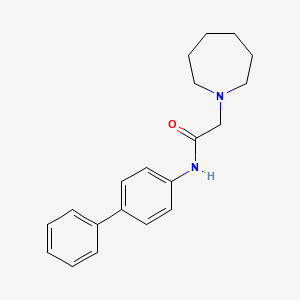
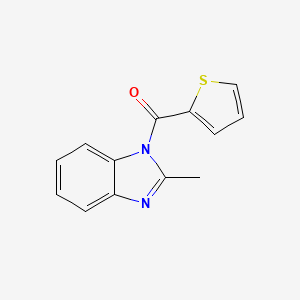
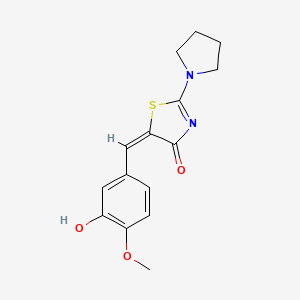
![(4E)-1-(4-FLUOROPHENYL)-3-PROPYL-4-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5528090.png)
![2-(2,4-dimethoxyphenyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5528093.png)
![(1R,7S)-3-[(4-fluorophenyl)methyl]-N-methyl-4-oxo-N-(pyrimidin-4-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5528111.png)
![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5528114.png)
![2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5528126.png)
![N-(3,5-DIMETHYLPHENYL)-N-({N'-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5528132.png)
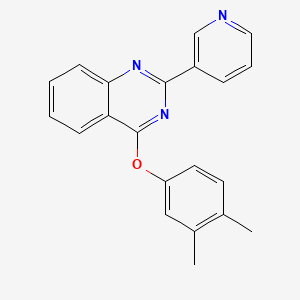
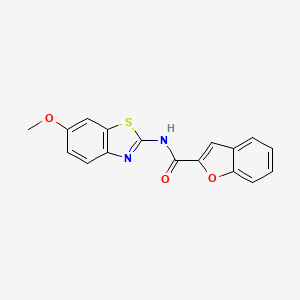
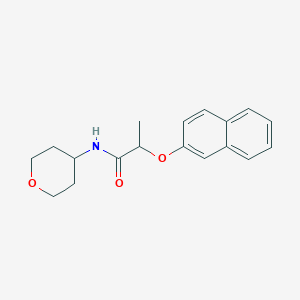
![9-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528156.png)
![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5528173.png)
